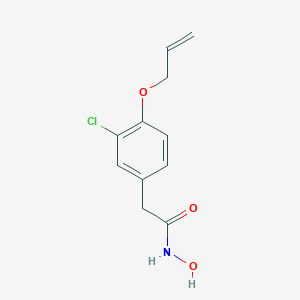
Acetohydroxamic acid, 2-(4-allyloxy-3-chlorophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetohydroxamic acid, 2-(4-allyloxy-3-chlorophenyl)-, also known as AHA, is a chemical compound that is widely used in scientific research for its unique biochemical and physiological effects. AHA is a potent inhibitor of the enzyme urease, which is responsible for the breakdown of urea into ammonia and carbon dioxide. This inhibition makes AHA an important tool in the study of various biological processes, including the metabolism of nitrogen-containing compounds.
Wirkmechanismus
Acetohydroxamic acid, 2-(4-allyloxy-3-chlorophenyl)- inhibits urease by binding to the active site of the enzyme, preventing the breakdown of urea into ammonia and carbon dioxide. This inhibition can have a variety of effects on biological processes, including the regulation of nitrogen metabolism and the prevention of bacterial infections.
Biochemische Und Physiologische Effekte
Acetohydroxamic acid, 2-(4-allyloxy-3-chlorophenyl)- has been shown to have a variety of biochemical and physiological effects, including the regulation of nitrogen metabolism, the prevention of bacterial infections, and the treatment of certain medical conditions. Acetohydroxamic acid, 2-(4-allyloxy-3-chlorophenyl)- has also been shown to have antioxidant properties, which may be useful in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Acetohydroxamic acid, 2-(4-allyloxy-3-chlorophenyl)- has several advantages for use in lab experiments, including its potent urease inhibition and its ability to regulate nitrogen metabolism. However, Acetohydroxamic acid, 2-(4-allyloxy-3-chlorophenyl)- also has some limitations, including its potential toxicity and its limited solubility in water.
Zukünftige Richtungen
There are many potential future directions for research involving Acetohydroxamic acid, 2-(4-allyloxy-3-chlorophenyl)-, including the development of new synthetic methods, the investigation of its antioxidant properties, and the exploration of its potential use in the treatment of various medical conditions. Additionally, further studies are needed to fully understand the biochemical and physiological effects of Acetohydroxamic acid, 2-(4-allyloxy-3-chlorophenyl)- and its potential applications in scientific research.
Synthesemethoden
Acetohydroxamic acid, 2-(4-allyloxy-3-chlorophenyl)- can be synthesized using a variety of methods, including the reaction of 4-allyloxy-3-chlorophenol with acetic anhydride in the presence of a catalyst such as sulfuric acid. Other methods involve the use of different reagents and solvents, but all result in the formation of Acetohydroxamic acid, 2-(4-allyloxy-3-chlorophenyl)- as a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
Acetohydroxamic acid, 2-(4-allyloxy-3-chlorophenyl)- has many applications in scientific research, particularly in the study of nitrogen metabolism and urease inhibition. Urease is an important enzyme found in many organisms, including bacteria, fungi, and plants, and plays a crucial role in the nitrogen cycle. Acetohydroxamic acid, 2-(4-allyloxy-3-chlorophenyl)- has been used to study the role of urease in these organisms, as well as to investigate the effects of urease inhibition on various biological processes.
Eigenschaften
CAS-Nummer |
19623-05-3 |
|---|---|
Produktname |
Acetohydroxamic acid, 2-(4-allyloxy-3-chlorophenyl)- |
Molekularformel |
C11H12ClNO3 |
Molekulargewicht |
241.67 g/mol |
IUPAC-Name |
2-(3-chloro-4-prop-2-enoxyphenyl)-N-hydroxyacetamide |
InChI |
InChI=1S/C11H12ClNO3/c1-2-5-16-10-4-3-8(6-9(10)12)7-11(14)13-15/h2-4,6,15H,1,5,7H2,(H,13,14) |
InChI-Schlüssel |
OBNBGESTXZFDRP-UHFFFAOYSA-N |
SMILES |
C=CCOC1=C(C=C(C=C1)CC(=O)NO)Cl |
Kanonische SMILES |
C=CCOC1=C(C=C(C=C1)CC(=O)NO)Cl |
Andere CAS-Nummern |
19623-05-3 |
Synonyme |
3-Chloro-N-hydroxy-4-(2-propenyloxy)benzeneacetamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6'-(Dibutylamino)-2'-(4-fluoroanilino)-3'-methylspiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B10048.png)

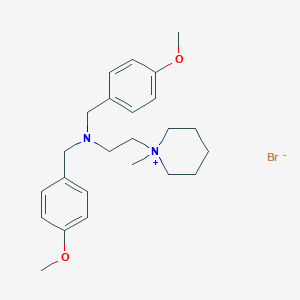
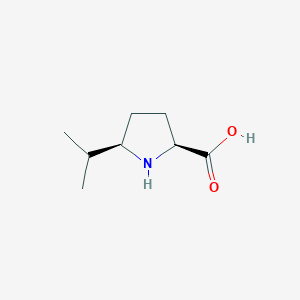
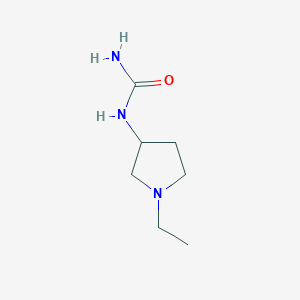
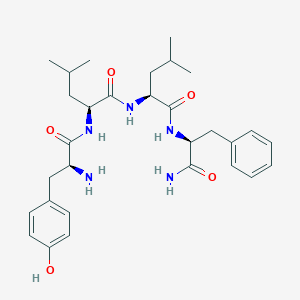
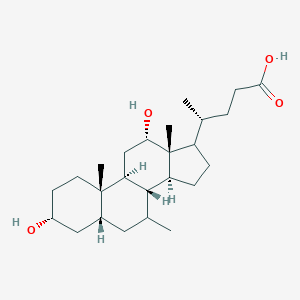
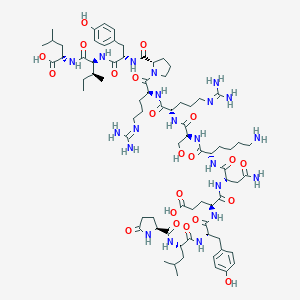
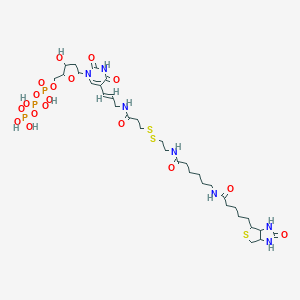

![2,3-Dihydrothieno[2,3-b]pyridine](/img/structure/B10068.png)
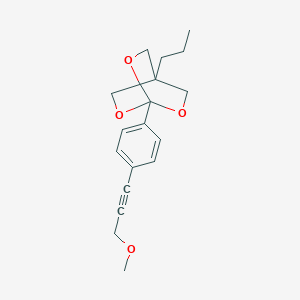
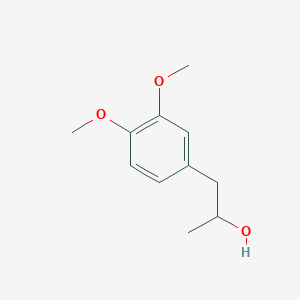
![1-[2-[6-(Carbamoylamino)hexylamino]-2-oxoethyl]pyridin-1-ium-3-carboxamide](/img/structure/B10078.png)